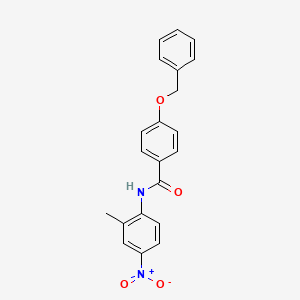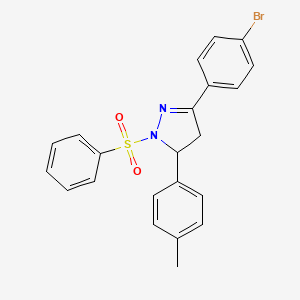
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, also known as BMS-777607, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exerts its anticancer activity by inhibiting the activity of c-Met, VEGFR, and Ron. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation. This compound also induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high potency and selectivity for c-Met, VEGFR, and Ron. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo. Additionally, its potential off-target effects should be carefully evaluated.
Direcciones Futuras
Future studies can focus on the development of more potent and selective inhibitors of c-Met, VEGFR, and Ron. The combination of 3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole with other anticancer agents can also be explored to enhance its therapeutic efficacy. Further studies can also investigate the role of this compound in cancer stem cells and its potential use in personalized cancer therapy.
Conclusion:
This compound is a promising anticancer agent that has shown potent inhibitory activity against c-Met, VEGFR, and Ron. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. While more studies are needed to fully evaluate its therapeutic potential, this compound represents a promising avenue for the development of novel anticancer agents.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-5-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several receptor tyrosine kinases, including c-Met, VEGFR, and Ron. These kinases are known to play a crucial role in cancer cell proliferation, migration, and invasion.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S/c1-16-7-9-18(10-8-16)22-15-21(17-11-13-19(23)14-12-17)24-25(22)28(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOISNJEPFDTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



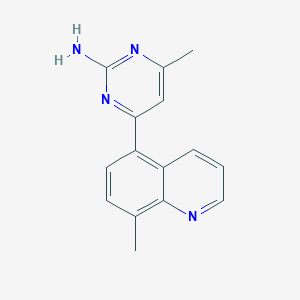
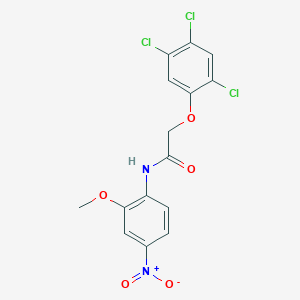
![N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3981865.png)
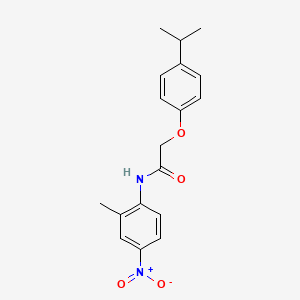

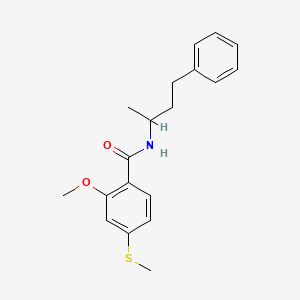
![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B3981904.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
![2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3981931.png)
![dimethyl 5-[(3-phenylbutanoyl)amino]isophthalate](/img/structure/B3981937.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
